4-(4-Acetylphenyl)-1-hydroxypiperazin-2-one
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Overview
Description
4-(4-Acetylphenyl)-1-hydroxypiperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Acetylphenyl)-1-hydroxypiperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with appropriate reagents. One common method includes the reaction of 4-hydroxyacetophenone with acryloyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 4-acetylphenyl acrylate, which can then undergo further reactions to form the desired piperazine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Acetylphenyl)-1-hydroxypiperazin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
4-(4-Acetylphenyl)-1-hydroxypiperazin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its piperazine moiety which is present in many pharmaceutical agents.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 4-(4-Acetylphenyl)-1-hydroxypiperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, piperazine derivatives are known to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine . This inhibition can lead to increased levels of acetylcholine, which may have therapeutic effects in conditions such as Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromoacetylphenyl)-3-hydroxy-2H-chromen-2-one: This compound shares a similar acetylphenyl group but has a different core structure.
Piperazine containing dihydrofuran compounds: These compounds also contain a piperazine moiety but differ in their additional functional groups and overall structure
Uniqueness
4-(4-Acetylphenyl)-1-hydroxypiperazin-2-one is unique due to its specific combination of an acetylphenyl group and a hydroxypiperazinone ring
Properties
Molecular Formula |
C12H14N2O3 |
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Molecular Weight |
234.25 g/mol |
IUPAC Name |
4-(4-acetylphenyl)-1-hydroxypiperazin-2-one |
InChI |
InChI=1S/C12H14N2O3/c1-9(15)10-2-4-11(5-3-10)13-6-7-14(17)12(16)8-13/h2-5,17H,6-8H2,1H3 |
InChI Key |
OFINMUUURNCCSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(C(=O)C2)O |
Origin of Product |
United States |
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